molecular formula C19H26ClNO4 B14415102 Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate CAS No. 84971-75-5

Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate

Cat. No.: B14415102
CAS No.: 84971-75-5
M. Wt: 367.9 g/mol
InChI Key: KEYWGZAZXCRCQQ-UHFFFAOYSA-N
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Description

Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an alkyne group (triple bond) and a carbamate group, which are linked to a phenyl ring substituted with chlorine and ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of Oct-1-yn-3-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The alkyne group in Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo oxidation reactions to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent and conditions used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

Chemistry: Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate hydrolysis.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

    Iodopropynyl butylcarbamate: Used as a preservative in various industries.

    Methyl carbamate: A simpler carbamate ester with different applications.

    Ethyl carbamate: Known for its use in organic synthesis and as a precursor to other compounds.

Uniqueness: Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its combination of an alkyne group and a substituted phenyl ring

Properties

CAS No.

84971-75-5

Molecular Formula

C19H26ClNO4

Molecular Weight

367.9 g/mol

IUPAC Name

oct-1-yn-3-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate

InChI

InChI=1S/C19H26ClNO4/c1-5-9-10-11-15(6-2)25-19(22)21-14-12-16(20)18(24-8-4)17(13-14)23-7-3/h2,12-13,15H,5,7-11H2,1,3-4H3,(H,21,22)

InChI Key

KEYWGZAZXCRCQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC

Origin of Product

United States

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